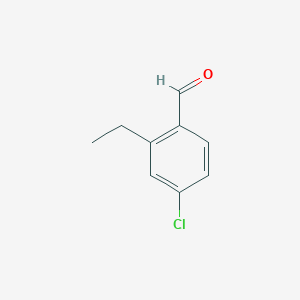
4-Chloro-2-ethyl-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-benzaldehyde is an organic compound with the molecular formula C9H9ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the second position
作用機序
Target of Action
4-Chloro-2-ethyl-benzaldehyde, being an aromatic aldehyde, primarily targets enzymes and proteins that interact with aldehydes. These include aldehyde dehydrogenases and aldehyde reductases , which are involved in the metabolism of aldehydes .
Mode of Action
The compound interacts with its targets through a series of nucleophilic addition reactions . The oxygen atom in the aldehyde group (C=O) of this compound is more electronegative than the carbon atom, creating a polar bond. This polar bond makes the carbon atom electrophilic, allowing it to be attacked by nucleophiles present in the target enzymes .
Biochemical Pathways
The interaction of this compound with its targets can affect several biochemical pathways. For instance, it can participate in the formation of oximes and hydrazones when it reacts with hydroxylamine or hydrazine, respectively . It can also undergo electrophilic aromatic substitution reactions , which are common in benzene derivatives .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with target molecules. For instance, the formation of oximes and hydrazones can lead to changes in protein function, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive substances can affect its reactivity and stability. For example, under acidic conditions, it can undergo acid-catalyzed reactions .
生化学分析
Biochemical Properties
The biochemical properties of 4-Chloro-2-ethyl-benzaldehyde are not well-studied. It can be inferred from its structure that it may participate in various biochemical reactions. For instance, aldehydes like this compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the carbonyl group of the aldehyde and can be influenced by the presence of the chlorine and ethyl groups .
Molecular Mechanism
As an aldehyde, it may undergo nucleophilic addition reactions at the carbonyl carbon . The chlorine atom and the ethyl group could influence the reactivity of the carbonyl group and the overall behavior of the molecule .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that benzaldehyde derivatives can undergo oxidation to form benzoic acid derivatives . Therefore, it is possible that this compound could be metabolized in a similar manner.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethyl-benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2-ethylbenzaldehyde using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). This method ensures high yields and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-chloro-2-ethyl-benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-chloro-2-ethyl-benzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium amide (NaNH2) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: 4-Chloro-2-ethyl-benzoic acid.
Reduction: 4-Chloro-2-ethyl-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
科学的研究の応用
4-Chloro-2-ethyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.
類似化合物との比較
4-Chlorobenzaldehyde: Lacks the ethyl group, making it less sterically hindered.
2-Ethylbenzaldehyde: Lacks the chlorine substituent, affecting its reactivity in electrophilic substitution reactions.
4-Chloro-3-ethyl-benzaldehyde: Has the ethyl group at the third position, altering its chemical properties.
Uniqueness: 4-Chloro-2-ethyl-benzaldehyde is unique due to the combined presence of both chlorine and ethyl substituents on the benzene ring. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-chloro-2-ethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVFVNRMOLMRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
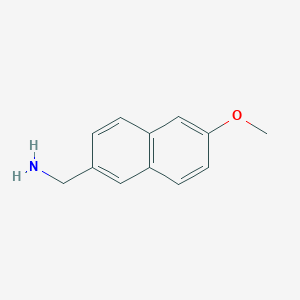
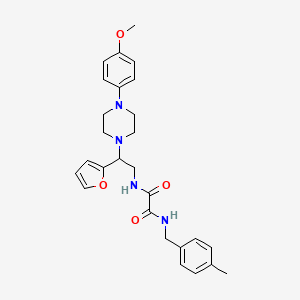
![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
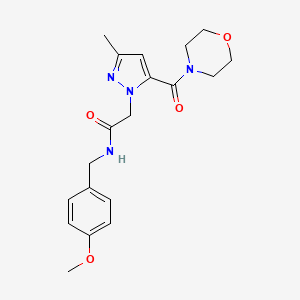
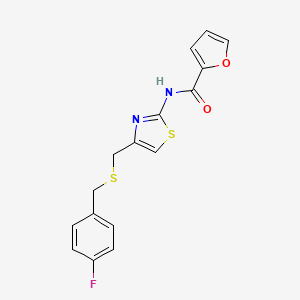
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)
![3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3003885.png)
![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B3003892.png)
